
N-hexadecanoyltaurine(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-hexadecanoyltaurine; major species at pH 7.3. It is a conjugate base of a N-hexadecanoyltaurine.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Immunomodulatory Activities
- A study on the n-hexane extracts from Mangifera casturi fruit revealed the isolation of terpenoid compounds with potential antioxidant and immunomodulatory activities. The isolated compound lupeol, however, showed limited potency against DPPH free radical inhibition. Notably, it exhibited increasing macrophage activity, indicating potential immunomodulatory properties (Sutomo et al., 2013).
Insecticidal Activity
- Research on n-Hexane extracts of Epaltes divaricata and their major metabolites, including n-Hexadecanoic acid, demonstrated significant larvicidal and growth-retardant activities against Aedes aegypti and Spodoptera litura. The extracts also affected enzyme activities and midgut morphology in these pests, indicating their potential as bioactive compounds for pest management (Amala et al., 2021).
Antidiabetic Activity
- The n-hexane extract from Artocarpus camansi fruit peels displayed significant antidiabetic activity, as evidenced by its effectiveness in decreasing blood glucose levels in mice. Major compounds identified included hexadecanoic acid methyl ester, suggesting potential therapeutic applications for diabetes (Nasution et al., 2018).
Biodegradation of Hydrocarbons
- A study on the biodegradation of n-hexadecane by Aspergillus sp. RFC-1 revealed insights into the mechanisms of hydrocarbon degradation. The fungus used enzymes like alkane hydroxylase and alcohol dehydrogenase for degrading n-hexadecane, which is structurally related to N-hexadecanoyltaurine(1-), offering perspectives on the bioremediation potential of such compounds (Al-Hawash et al., 2018).
Eigenschaften
Molekularformel |
C18H36NO4S- |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(hexadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)/p-1 |
InChI-Schlüssel |
LPDJCYFKKSLKRO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




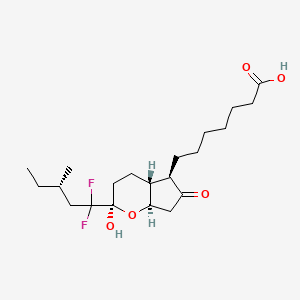
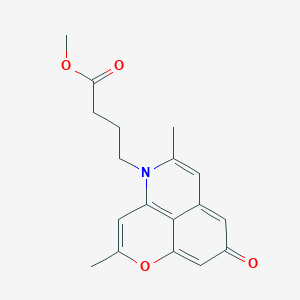

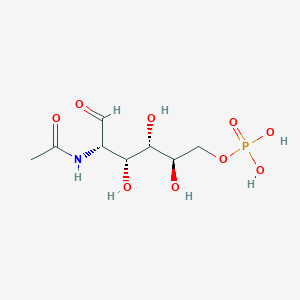


![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
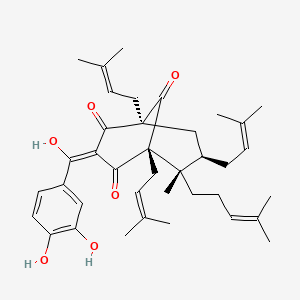

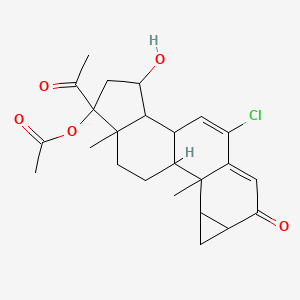
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)
